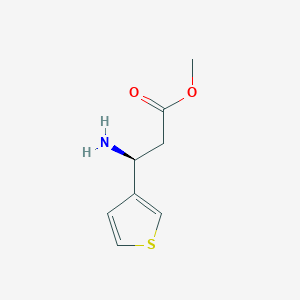
Methyl (s)-3-amino-3-(thiophen-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (s)-3-amino-3-(thiophen-3-yl)propanoate is an organic compound with the molecular formula C8H11NO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (s)-3-amino-3-(thiophen-3-yl)propanoate typically involves the reaction of thiophene derivatives with amino acids or their esters. One common method is the reaction of thiophene-3-carboxylic acid with methylamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Methyl (s)-3-amino-3-(thiophen-3-yl)propanoate can undergo various chemical reactions, including:
- **Oxid
Biological Activity
Methyl (S)-3-amino-3-(thiophen-3-yl)propanoate, a compound with the chemical formula C₈H₁₁NO₂S, has garnered interest in the scientific community due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring, an amino group, and a methyl ester functional group. Its molecular weight is approximately 185.24 g/mol. The unique structure allows it to engage in various interactions with biological molecules, which is crucial for its activity.
The biological activity of this compound is largely attributed to its ability to form hydrogen bonds through the amino group and engage in π-π interactions via the thiophene ring. These interactions can modulate enzyme activity and receptor functions, influencing several cellular processes.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound can inhibit the growth of certain fungi and bacteria .
- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation, possibly through modulation of inflammatory pathways.
- Analgesic Effects : There are indications that it may possess pain-relieving properties, making it a candidate for further pharmacological development.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against various pathogens. The compound demonstrated notable activity against Candida species at concentrations as low as 64 μg/mL .
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-thiophen-3-ylpropanoate |
InChI |
InChI=1S/C8H11NO2S/c1-11-8(10)4-7(9)6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3/t7-/m0/s1 |
InChI Key |
BSTUGKFLCCGLKN-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CSC=C1)N |
Canonical SMILES |
COC(=O)CC(C1=CSC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















